ER-27319 Maleate: A Deep Dive into its Mechanism of Action as a Selective Syk Inhibitor
ER-27319 Maleate: A Deep Dive into its Mechanism of Action as a Selective Syk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ER-27319 maleate (B1232345) is a synthetic, acridone-related compound that has demonstrated potent and selective inhibitory effects on the Spleen tyrosine kinase (Syk). This technical guide elucidates the core mechanism of action of ER-27319, detailing its targeted interaction within the mast cell signaling cascade initiated by the high-affinity IgE receptor, FcεRI. By selectively blocking the activation of Syk, ER-27319 effectively abrogates the downstream signaling events that lead to the release of allergic and inflammatory mediators. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and the methodologies employed in these pivotal studies.
Core Mechanism of Action: Selective Inhibition of FcεRI-Mediated Syk Activation
The primary mechanism of action of ER-27319 maleate is its selective inhibition of the tyrosine phosphorylation of Syk, a critical non-receptor tyrosine kinase, following the engagement of the FcεRI receptor on mast cells.[1][2] This targeted action prevents the initiation of a signaling cascade responsible for mast cell degranulation and the release of pro-inflammatory mediators.[1][2]
ER-27319's selectivity is a key feature of its molecular action. It specifically interferes with the activation of Syk induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[1][2] Notably, the compound does not inhibit the activity of Lyn kinase, another upstream kinase in the pathway, nor does it affect the antigen-induced phosphorylation of the FcεRI receptor subunits themselves.[1][2]
Furthermore, the inhibitory effect of ER-27319 is highly specific to the FcεRI signaling pathway in mast cells. It does not inhibit the anti-IgM-induced phosphorylation of Syk in human peripheral B cells, which is mediated by the Igβ ITAM.[1][2] Additionally, it does not affect the anti-CD3-induced tyrosine phosphorylation of ZAP-70, a Syk-related kinase in T cells, underscoring its specificity for Syk-dependent pathways in mast cells.[1][2]
By blocking Syk activation, ER-27319 effectively halts the downstream signaling cascade. This includes the prevention of phospholipase C-γ1 (PLC-γ1) tyrosine phosphorylation, the subsequent generation of inositol (B14025) phosphates, the release of arachidonic acid, and ultimately, the secretion of histamine (B1213489) and tumor necrosis factor-alpha (TNF-α).[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies, demonstrating the potency and efficacy of ER-27319 maleate.
Table 1: Inhibition of Mediator Release
| Cell Type | Mediator | Stimulus | ER-27319 Concentration (μM) | % Inhibition | IC50 (μM) |
| Human Cultured Mast Cells | Histamine | anti-human IgE | 30 | >80% | - |
| Human Cultured Mast Cells | Arachidonic Acid | anti-human IgE | 30 | >80% | - |
| RBL-2H3 Cells, Rat Peritoneal & Human Cultured Mast Cells | Histamine, TNF-α, Arachidonic Acid, Inositol Phosphates | Antigen | - | - | 10[3][4][5][6] |
Table 2: Inhibition of Syk Phosphorylation
| Experimental System | Inducer of Syk Phosphorylation | ER-27319 Concentration (μM) | % Inhibition of Syk Phosphorylation |
| In vitro (Syk from RBL-2H3 cell lysates) | Phospho-γ ITAM of FcεRI | 10 | 68 ± 9.9%[1] |
| In vitro (Syk from RBL-2H3 cell lysates) | Phospho-γ ITAM of FcεRI | 30 | 93 ± 3.3%[1] |
| RBL-2H3 Cells | Antigen | 10 | 57%[6] |
| RBL-2H3 Cells | Antigen | 30 | 87%[6] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature, providing a framework for understanding how the mechanism of action of ER-27319 was elucidated.
Mast Cell Degranulation Assay
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Cell Culture: RBL-2H3 cells, rat peritoneal mast cells, or cultured human mast cells are sensitized with IgE overnight.
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Compound Incubation: Cells are pre-incubated with varying concentrations of ER-27319 maleate or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.
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Stimulation: Mast cell degranulation is induced by adding an antigen (e.g., DNP-BSA for sensitized cells) or anti-IgE antibody.
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Mediator Release Measurement:
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Histamine: Supernatants are collected, and histamine content is measured using a fluorometric assay.
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Arachidonic Acid: Cells are pre-labeled with [³H]arachidonic acid. After stimulation, the radioactivity released into the supernatant is measured by liquid scintillation counting.
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TNF-α: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: The percentage of inhibition of mediator release by ER-27319 is calculated relative to the vehicle-treated control.
In Vitro Syk Phosphorylation Assay
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Syk Source: Cytosolic lysates containing Syk are prepared from RBL-2H3 cells.
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ITAM Peptides: Biotinylated, phosphorylated ITAM peptides from the FcεRI γ subunit or Igβ are used to stimulate Syk.
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Kinase Reaction: The Syk-containing lysate is incubated with the phosphorylated ITAM peptides, ATP, and varying concentrations of ER-27319 or vehicle control in a kinase buffer.
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Immunoprecipitation and Western Blotting:
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Syk is immunoprecipitated from the reaction mixture using an anti-Syk antibody.
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The immunoprecipitates are resolved by SDS-PAGE and transferred to a membrane.
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The membrane is probed with an anti-phosphotyrosine antibody to detect phosphorylated Syk.
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The membrane is subsequently stripped and reprobed with an anti-Syk antibody to confirm equal protein loading.
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Densitometry: The intensity of the phosphotyrosine bands is quantified and normalized to the total Syk protein to determine the extent of inhibition.
Cell-Based Syk Phosphorylation Assay
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Cell Culture and Treatment: RBL-2H3 cells, human peripheral B cells, or Jurkat T cells are incubated with different concentrations of ER-27319 for a defined period.
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Cell Stimulation:
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RBL-2H3 cells: Stimulated with an antigen.
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Human B cells: Stimulated with anti-IgM.
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Jurkat T cells: Stimulated with anti-CD3.
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Cell Lysis: Cells are lysed, and protein concentrations are determined.
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Immunoprecipitation and Western Blotting: Syk (from RBL-2H3 and B cells) or ZAP-70 (from Jurkat cells) is immunoprecipitated and analyzed by Western blotting for tyrosine phosphorylation as described in the in vitro assay.
Visualizing the Mechanism and Workflow
Signaling Pathway of ER-27319 Action
Caption: ER-27319 selectively inhibits Syk activation downstream of FcεRI engagement.
Experimental Workflow for Assessing ER-27319 Activity
Caption: Workflow for evaluating ER-27319's effect on mast cell function.
References
- 1. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of Fcɛ receptor I-mediated activation of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ER-27319, an acridone-related compound, inhibits release of antigen-induced allergic mediators from mast cells by selective inhibition of fcepsilon receptor I-mediated activation of Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. ER 27319 maleate | Syk Kinase | Tocris Bioscience [tocris.com]
- 5. ER 27319 maleate | CAS:1204480-26-1 | Selective Syk kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
